molecular formula C11H12O3 B7848167 Methyl 3,4-dimethylbenzoylformate

Methyl 3,4-dimethylbenzoylformate

Cat. No.: B7848167
M. Wt: 192.21 g/mol
InChI Key: CONRYEZZKDAQKT-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoylformate, characterized by the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dimethylbenzoylformate can be synthesized through the Friedel-Crafts acylation of o-xylene with methyl formate in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically involves dissolving o-xylene and aluminum trichloride in dichloromethane, followed by the addition of methyl formate. The mixture is then stirred at a controlled temperature to facilitate the acylation reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.

    Reduction: Formation of 3,4-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3,4-dimethylbenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dimethylbenzoylformate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in the monomers, resulting in the propagation of the polymer chain .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoylformate
  • Methyl p-methylbenzoylformate
  • Methyl p-fluorobenzoylformate
  • Methyl p-methoxybenzoylformate

Uniqueness

Methyl 3,4-dimethylbenzoylformate is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymer chemistry and material science .

Properties

IUPAC Name

methyl 2-(3,4-dimethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRYEZZKDAQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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